2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
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Overview
Description
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a complex organic compound that features a thiazole ring, a chlorobenzyl group, and a fluorophenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol group on the thiazole ring.
Attachment of the Fluorophenoxyethyl Group: This step involves the reaction of the thiazole derivative with 2-(4-fluorophenoxy)ethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Materials Science: Its properties are explored for potential use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide involves its interaction with specific molecular targets. The thiazole ring and the aromatic groups are likely involved in binding to target proteins or enzymes, affecting their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-chlorophenoxy)ethyl)acetamide
- 2-(2-((3-bromobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
Uniqueness
The presence of both the chlorobenzyl and fluorophenoxyethyl groups in 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide makes it unique compared to similar compounds
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2S2/c21-15-3-1-2-14(10-15)12-27-20-24-17(13-28-20)11-19(25)23-8-9-26-18-6-4-16(22)5-7-18/h1-7,10,13H,8-9,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXGSVJWDUBFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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